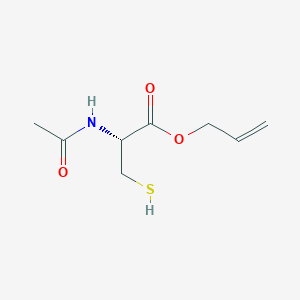

N-Acetyl-L-cysteine Allyl Ester

Descripción general

Descripción

Synthesis Analysis

The synthesis of N-acetyl-L-cysteine derivatives involves multiple steps, including acetylation and esterification. For example, methods have been developed for synthesizing mercapturic acids, which are related to N-acetyl-L-cysteine derivatives, from alkyl isothiocyanates, indicating a pathway that could potentially be adapted for the synthesis of N-acetyl-L-cysteine allyl ester (Mennicke et al., 1987). Another approach involves the synthesis of N-acetyl-S-(3-coumarinyl)cysteine as a methyl ester, showcasing techniques for N-acetylation and esterification that could be relevant (Eisenbrand, Otteneder, & Tang, 2003).

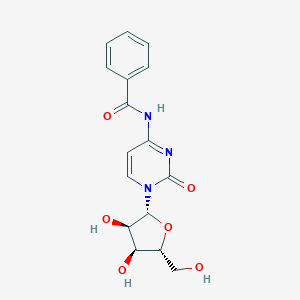

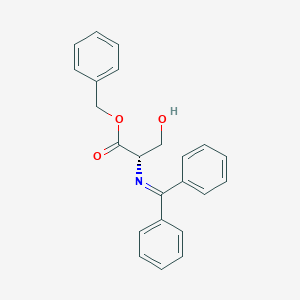

Molecular Structure Analysis

The molecular structure of N-acetyl-L-cysteine derivatives, including the allyl ester, is characterized by the presence of an acetyl group and an ester group attached to the cysteine backbone. This modification influences the compound's properties and reactivity. Detailed structural analysis is essential to understand these compounds' interaction with biological systems and their potential applications (Young Ja Lee & Suh, 1980).

Chemical Reactions and Properties

N-acetyl-L-cysteine derivatives undergo various chemical reactions, influenced by their functional groups. The presence of the acetyl and allyl ester groups affects their reactivity towards nucleophiles and electrophiles. For instance, the reactivity of cysteine methyl ester radical cations highlights the sulfur atom's role in reactions, which may provide insights into the chemical behavior of N-acetyl-L-cysteine allyl ester (Osburn et al., 2011).

Physical Properties Analysis

The physical properties of N-acetyl-L-cysteine derivatives, such as solubility, melting point, and stability, are critical for their application in various fields. For example, the synthesis and characterization of N-acetyl-S-(3-coumarinyl)cysteine methyl ester provide information on its physical properties, which can be relevant for understanding the properties of the allyl ester derivative (Eisenbrand et al., 2003).

Chemical Properties Analysis

The chemical properties of N-acetyl-L-cysteine derivatives, including reactivity, stability under various conditions, and interaction with other molecules, are essential for their practical applications. Studies on the structure and reactivity of cysteine methyl ester radical cations provide valuable insights into the chemical properties of N-acetyl-L-cysteine derivatives (Osburn et al., 2011).

Aplicaciones Científicas De Investigación

-

Mucolytic Medication

-

Antioxidant Supplement

- Application : NAC is used as an antioxidant supplement .

- Method : It supports the body’s antioxidant level during infections, toxic assaults, inflammations, and stresses .

- Results : Glutathione can detoxify a number of toxic compounds, including peroxide, xenobiotics substances, and other radical species .

-

Prevention of Diabetic Kidney Disease

- Application : NAC has been investigated for the treatment of diabetic kidney disease .

- Method : High levels of glucose in the blood due to diabetes can damage kidneys and this may cause a leakage of proteins into the urine .

- Results : Several studies demonstrate that N-acetylcysteine can be effective in the prevention of diabetic kidney disease (nephropathy) .

-

Cancer Treatment

- Application : NAC-loaded niosomes (NAC-NIO) for tumor treatment in mice .

- Method : NAC-NIO showed 72±3% encapsulation efficiency and zeta potential−5.95 mV with spherical shape .

- Results : It was found that oral administration of NAC-NIO in a dose of 50 mg/kg provided significant protection against tumor cells .

-

Eradication of Pseudomonas aeruginosa Biofilms

- Application : N-acetylcysteine (NAC) has been used in the eradication of Pseudomonas aeruginosa biofilms .

- Method : The approach focused on the encapsulation of N-acetyl-L-cysteine (NAC) into lipid nanoparticles (LNPs) functionalized with D-amino acids to target and disrupt bacterial biofilms . The optimized formulations presented a mean hydrodynamic diameter around 200 nm, a low polydispersity index, and a high loading capacity .

- Results : The results showed a significant reduction of biofilm biomass and bacterial viability in P. aeruginosa biofilms .

-

Chemical Synthesis

- Application : N-acetylcysteine (NAC) is synthesized for various medical applications .

- Method : An efficient and uncomplicated method for the chemical synthesis of N-acetylcysteine (NAC) has been proposed . This drug can be synthesized in a single-batch step instead of using a multi-stage process .

- Results : The proposed method has shown the potential to be considered as an alternative method for producing NAC .

-

Attenuating Markers of Inflammation and Oxidative Stress in Hepatic Damage

- Application : N-acetylcysteine’s (NAC) application extends to attenuating markers of inflammation and oxidative stress in hepatic damage.

- Method : This underpins its antioxidant and anti-inflammatory roles.

- Results : This application is still under research, but it shows promise in mitigating hepatic damage.

-

Neuroprotective Effects

- Application : N-acetylcysteine (NAC) has been studied for its neuroprotective effects .

- Method : The research suggests that the calpain inhibitory potential of NAC may prove to be useful in deriving therapeutic agents for neurological disorders associated with ER stress or the overactivation of calpain .

- Results : Although further in vivo studies should be carried out to clarify the underlying mechanisms responsible for the neuroprotective effects of NAC, the initial results are promising .

Safety And Hazards

Direcciones Futuras

N-Acetyl-L-cysteine Allyl Ester is gaining recognition in the health supplement world due to its remarkable bioavailability, which is 20x more bioavailable than your standard Glutathione and NAC supplements . It is being investigated for its potential in the treatment of several diseases such as COVID-19 .

Propiedades

IUPAC Name |

prop-2-enyl (2R)-2-acetamido-3-sulfanylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3S/c1-3-4-12-8(11)7(5-13)9-6(2)10/h3,7,13H,1,4-5H2,2H3,(H,9,10)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSHKPIFVSKLDQI-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CS)C(=O)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CS)C(=O)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Acetyl-L-cysteine Allyl Ester | |

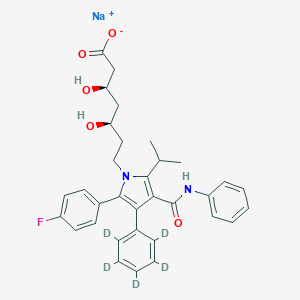

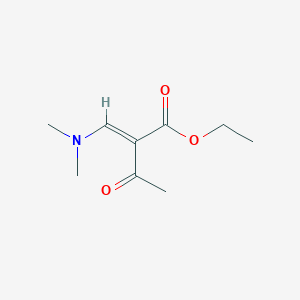

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B16490.png)

![4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)pyridin-2-yl]ethoxy]benzaldehyde](/img/structure/B16501.png)